N-Benzyl hydroxymedetomidine

Catalog No.
S8553759
CAS No.
2250243-44-6
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
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N-Benzyl hydroxymedetomidine

CAS Number

2250243-44-6

Product Name

N-Benzyl hydroxymedetomidine

IUPAC Name

1-(3-benzylimidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-12-21-14-22(19)13-17-9-5-4-6-10-17/h4-12,14,23H,13H2,1-3H3

InChI Key

GHJWZUWWUWZPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2CC3=CC=CC=C3)O)C

N-Benzyl hydroxymedetomidine (CAS 2250243-44-6), also designated as Dexmedetomidine Impurity 2 or Impurity 8, is a critical process-related intermediate and reference standard in the synthesis of the α2-adrenergic agonist dexmedetomidine . Characterized by a tertiary alcohol functionality and an N-benzylated imidazole moiety, this compound is typically formed during the Grignard addition step and must undergo subsequent dehydration and debenzylation to yield the final active pharmaceutical ingredient (API) . For pharmaceutical manufacturers and analytical laboratories, procuring highly pure N-benzyl hydroxymedetomidine is essential for validating HPLC and LC-MS/MS impurity profiling methods, establishing relative response factors (RRF), and ensuring compliance with stringent ICH Q3A/Q3B regulatory guidelines regarding API purity .

Procurement Fit

Supports HPLC impurity profiling method development and validation workflows
Designated as a USP-related compound B reference standard for dexmedetomidine QC
Enables accurate impurity quantification during lot release and stability testing

Substituting N-benzyl hydroxymedetomidine with the final API (dexmedetomidine), the unbenzylated analog (hydroxymedetomidine), or the dehydrated intermediate (N-benzyl vinyl medetomidine) fundamentally compromises analytical method validation [1]. The bulky N-benzyl group and the polar tertiary hydroxyl group impart unique lipophilicity, ionization efficiency, and chromatographic retention behavior that cannot be accurately extrapolated from related structures . In reverse-phase HPLC, the failure to use this exact reference standard prevents the accurate determination of its specific retention time and relative response factor, leading to potential misquantification of residual intermediates [1]. Consequently, using generic structural analogs risks regulatory rejection during API batch release due to unvalidated tracking of the dehydration and debenzylation synthetic steps .

Substitution Risk

1 N-Benzyl medetomidine lacks the tertiary alcohol; polarity and HPLC retention differ, causing co-elution risk
2 Hydroxymedetomidine lacks the N-benzyl group; mass spectral fragmentation pattern does not match, compromising MS identification
3 Uncertified or structurally mismatched standards may shift quantification; regulatory ANDA impurity profiling expects the exact USP-listed reference compound

HPLC Separation from Dehydrated Vinyl Intermediate

In reverse-phase HPLC analyses of dexmedetomidine synthetic pathways, N-benzyl hydroxymedetomidine exhibits distinct retention behavior compared to its downstream dehydrated product, N-benzyl vinyl medetomidine . The presence of the polar tertiary alcohol group in N-benzyl hydroxymedetomidine reduces its overall lipophilicity relative to the non-polar vinyl analog, resulting in a shorter retention time on standard C18 columns under gradient elution conditions . Procuring this exact standard allows analytical chemists to establish a precise resolution factor (Rs > 1.5) between the hydroxylated precursor and the vinyl intermediate, which is impossible to validate using only the final API or theoretical retention indices .

Evidence DimensionChromatographic Retention and Polarity
Target Compound DataPolar tertiary alcohol functionality driving earlier elution
Comparator Or BaselineN-benzyl vinyl medetomidine (CAS 2250243-56-0) [Dehydrated, higher lipophilicity]
Quantified DifferenceDistinct retention time shift enabling baseline resolution (Rs > 1.5) in reverse-phase HPLC
ConditionsReverse-phase C18 HPLC under standard gradient elution

Enables precise monitoring of the dehydration step's completion during API synthesis, preventing downstream carryover of the hydroxylated intermediate.

HPLC Correction Factor
Reported (cross-study comparable)
Deviation up to ±0.73 from API factor (1.00)
Requires own reference standard for accurate quantitation; API calibration curve not suitable
220 nm detection; C18 column, acetonitrile-phosphate gradient

Unique LC-MS/MS Fragmentation for Trace Quantitation

For trace-level impurity tracking, N-benzyl hydroxymedetomidine requires specific multiple reaction monitoring (MRM) transitions that differ significantly from the unbenzylated hydroxymedetomidine . The N-benzyl group not only shifts the precursor ion mass by 90 Da (m/z 307.4 [M+H]+) but also dominates the collision-induced dissociation (CID) fragmentation pathway, typically yielding a strong benzyl cation product ion (m/z 91) . Without the authentic N-benzyl hydroxymedetomidine standard, laboratories cannot optimize collision energies or establish the correct ionization efficiency factors, which are critical for quantifying parts-per-million (ppm) levels of this specific impurity in the final dexmedetomidine batch [1].

Evidence DimensionPrecursor Ion Mass and Major Fragmentation Pathway
Target Compound Datam/z 307.4 [M+H]+ with prominent benzyl-derived product ions (e.g., m/z 91)
Comparator Or BaselineHydroxymedetomidine (CAS 86347-12-8) [m/z 217.3 [M+H]+, lacking benzyl fragmentation]
Quantified Difference+90 Da mass shift and distinct MRM transitions
ConditionsElectrospray ionization (ESI) LC-MS/MS in positive ion mode

Crucial for setting up highly specific MRM methods to detect trace-level synthetic carryover that standard UV detection might miss.

Structural Uniqueness
Head-to-head (structural)
Target: 306.40 g/mol, C20H22N2O, tertiary alcohol + N-benzylimidazole
Comparator: N-Benzyl medetomidine, 290.41 g/mol, no -OH
Mass difference +15.99 amu; additional H-bond donor/acceptor
Prevents co-elution and ensures method specificity by distinct retention and MS fragmentation
NMR and MS characterization

Synthetic Route Conversion Efficiency Validation

The synthesis of dexmedetomidine relies on the efficient conversion of N-benzyl hydroxymedetomidine through dehydration (to the vinyl intermediate) and subsequent catalytic hydrogenation (debenzylation and double-bond reduction) [1]. The authentic N-benzyl hydroxymedetomidine standard is required to spike crude reaction matrices to calculate the step-yield and conversion efficiency . Using the final API as a proxy cannot quantify the specific bottleneck—whether the impurity remains due to incomplete dehydration (retaining the OH group) or incomplete debenzylation (retaining the benzyl group). Direct quantification using this standard provides actionable data to adjust reaction temperatures or catalyst loading to ensure the intermediate is depleted below the quantitative limit of 0.10% [1].

Evidence DimensionProcess Bottleneck Identification
Target Compound DataQuantifies incomplete dehydration and debenzylation simultaneously
Comparator Or BaselineDexmedetomidine API [Cannot indicate which upstream step failed]
Quantified DifferenceDirect measurement of precursor consumption (e.g., <0.10% residual limit) vs. generic API purity loss
ConditionsIn-process control (IPC) testing during catalytic hydrogenation and dehydration steps

Allows process chemists to pinpoint and troubleshoot the exact synthetic step causing yield loss or impurity generation.

Regulatory Specification
Specification review
USP Related Compound B; FDA UNII B84UP9D9LM; Medetomidine Impurity 21
Expected for ANDA impurity profiling; compendial identity mandates exact reference standard procurement
Linked to USP chromatographic purity methods

ICH-Compliant API Release Impurity Profiling

N-Benzyl hydroxymedetomidine is strictly required as a reference standard in QC laboratories for the batch release of dexmedetomidine hydrochloride . By running this standard alongside the API, analysts can accurately identify its specific peak, apply the correct relative response factor (RRF), and ensure the impurity level remains below the ICH Q3A qualification threshold [1].

Catalytic Hydrogenation Parameter Optimization

During the scale-up of dexmedetomidine manufacturing, process chemists use this compound to spike reaction matrices and monitor the efficiency of the debenzylation step . Tracking the disappearance of N-benzyl hydroxymedetomidine allows for the precise tuning of palladium catalyst loading, hydrogen pressure, and reaction time, ensuring complete conversion to the active pharmaceutical ingredient [1].

Stability-Indicating Method Development

Analytical R&D teams procure this compound to develop and validate stability-indicating HPLC and LC-MS/MS methods . By subjecting the standard to forced degradation conditions and ensuring it is baseline-resolved from other process impurities (like the vinyl analog or ethyl medetomidine), laboratories can prove their methods are robust enough for long-term API stability testing and regulatory submissions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA HPLC method validation
Characterized impurity standard with distinct correction factor
Correction factor determination and specificity demonstration
QC lot release and stability testing
Certified reference standard for impurity quantification
Batch-to-batch impurity level monitoring against acceptance thresholds
Forced degradation and impurity fate studies
Known synthetic byproduct with defined chromatographic behavior
Distinguishing process impurity from degradation product under stress conditions

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.173213330 g/mol

Monoisotopic Mass

306.173213330 g/mol

Heavy Atom Count

23

UNII

B84UP9D9LM

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